molecular formula C23H17ClN4O3S B13776371 1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one CAS No. 76153-11-2

1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one

Cat. No.: B13776371
CAS No.: 76153-11-2
M. Wt: 464.9 g/mol
InChI Key: QZNPIBOTGUTOKA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The diazenyl group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the diazenyl group can produce an amine derivative.

Scientific Research Applications

1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one
  • 1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-thioxopyrimidin-4-one

Uniqueness

1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

76153-11-2

Molecular Formula

C23H17ClN4O3S

Molecular Weight

464.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C23H17ClN4O3S/c1-31-19-14-8-7-13-18(19)28-22(30)20(26-25-15-9-3-2-4-10-15)21(29)27(23(28)32)17-12-6-5-11-16(17)24/h2-14,29H,1H3

InChI Key

QZNPIBOTGUTOKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=C(N(C2=S)C3=CC=CC=C3Cl)O)N=NC4=CC=CC=C4

Origin of Product

United States

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